Tribendimidine

Hookworm Infection Necator americanus Clinical Trial

Tribendimidine delivers an 89.5% monotherapy hookworm cure rate, outperforming albendazole by +18.9 percentage points, and reaches a synergistic 93.75% cure rate combined with ivermectin—ideal for MDA programs. Unlike levamisole or pyrantel, it uniquely targets liver flukes (C. sinensis, O. viverrini) with a 4.5× lower adverse-event odds ratio versus praziquantel. Evidence-based 400 mg pediatric dosing and oxantel pamoate co-administration preserve gut microbiota. Procure ≥98% purity Tribendimidine for superior anthelmintic research and global health initiatives.

Molecular Formula C28H32N6
Molecular Weight 452.6 g/mol
CAS No. 115103-15-6
Cat. No. B044561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribendimidine
CAS115103-15-6
SynonymsN,N'-bis(4-(1-dimethylamino)ethylideneaminophenyl)-1,4-phenylene dimethylidyneamine
tribendimidine
Molecular FormulaC28H32N6
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C
InChIInChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3
InChIKeyXOIOGKHKNQYULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribendimidine (CAS 115103-15-6): A Broad-Spectrum Anthelmintic Prodrug for Soil-Transmitted Helminth and Liver Fluke Control


Tribendimidine (TBD), a symmetrical diamidine derivative of amidantel, is an orally bioavailable, broad-spectrum anthelmintic agent developed by the National Institute of Parasitic Diseases in China [1]. It acts as an L-type nicotinic acetylcholine receptor (nAChR) agonist, disrupting neuromuscular function in susceptible nematodes [2]. TBD is characterized by its activity against a range of soil-transmitted helminths (STHs), including Ascaris lumbricoides, Necator americanus, and Ancylostoma duodenale, as well as the liver flukes Clonorchis sinensis and Opisthorchis viverrini [3]. The compound is primarily manufactured as an enteric-coated tablet to protect it from degradation in the stomach [4].

Procurement Risk Alert: Why Generic Substitution of Tribendimidine is Not Supported by Species-Specific Efficacy Data


Generic substitution within the class of cholinergic anthelmintics (e.g., levamisole, pyrantel) is not straightforward due to Tribendimidine's distinct nAChR subtype selectivity and its unique spectrum of activity against specific trematodes and nematodes [1]. While sharing a common L-type nAChR agonism with levamisole and pyrantel, Tribendimidine demonstrates broader activity against resistant nematodes and is effective against liver flukes (C. sinensis and O. viverrini), a feature absent in its cholinergic analogs [2]. Furthermore, comparative clinical trials reveal significant, parasite-specific differences in efficacy and tolerability versus standard-of-care drugs like albendazole, praziquantel, and ivermectin, making cross-class substitution a gamble with unvalidated treatment outcomes [3]. The following quantitative evidence substantiates why Tribendimidine must be selected based on its unique, verifiable performance profile rather than assumed class equivalence.

Quantitative Differentiation of Tribendimidine: Head-to-Head Efficacy and Safety Data Against Comparator Anthelmintics


Non-Inferior Hookworm Cure Rate vs. Albendazole with a Superior Tolerability Profile

In a randomized controlled trial for hookworm infection, Tribendimidine (400 mg) demonstrated a cure rate of 89.5%, which was significantly higher than the 70.6% cure rate achieved with albendazole (400 mg) [1]. This quantifies Tribendimidine's superior efficacy as a monotherapy for hookworm, a key differentiator for procurement decisions in endemic regions.

Hookworm Infection Necator americanus Clinical Trial

Comparable Efficacy to Praziquantel for Opisthorchis viverrini with Significantly Fewer Adverse Events

While Tribendimidine showed a slightly lower cure rate than praziquantel for O. viverrini (non-inferiority not shown), its egg reduction rate (ERR) was similar [1]. Critically, adverse events were significantly less frequent in the Tribendimidine group compared to praziquantel (Odds Ratio 4.5, 95% CI 3.2-6.3; p<0.0001) [1]. The most common adverse events (vertigo, headache, nausea) were markedly less prevalent with Tribendimidine [2].

Opisthorchiasis Liver Fluke Adverse Events

Synergistic Cure Rate Enhancement in Hookworm with Ivermectin Combination

Combining Tribendimidine with Ivermectin yields a synergistic effect against hookworm. In a study comparing single agents to their combination, the cure rate increased from 83.72% (Tribendimidine alone) to 93.75% for the Tribendimidine-Ivermectin combination [1]. This combination strategy is supported by pharmacometric modeling showing that a high monotherapy dose would be required for >90% cure, while combination therapy readily achieves this target [2].

Combination Therapy Ivermectin Synergism

Broad-Spectrum Efficacy Across Soil-Transmitted Helminths (STHs)

Tribendimidine demonstrates high and variable cure rates against a spectrum of STHs in clinical settings: 98.30% for Ascaris, 87.93% for hookworm, 77.58% for Enterobius, and 33.33% for Trichuris [1]. This broad, albeit parasite-specific, activity profile distinguishes it from drugs like pyrantel pamoate, which lacks efficacy against Trichuris, and provides a quantitative baseline for comparing its utility in combination or monotherapy programs [2].

Broad-Spectrum Ascaris Trichuris Enterobius

High-Impact Application Scenarios for Tribendimidine Based on Quantitative Evidence


Mono or Combination Therapy for Hookworm Control in Public Health Programs

Tribendimidine is a frontrunner for hookworm control due to its demonstrated 89.5% monotherapy cure rate, which is +18.9 percentage points higher than albendazole in a head-to-head trial [1]. Furthermore, its combination with ivermectin achieves a 93.75% cure rate, a synergistic 10-percentage-point increase over Tribendimidine alone, making it ideal for mass drug administration (MDA) in regions with high hookworm prevalence [2].

Praziquantel Alternative in Opisthorchis viverrini Control Programs

In O. viverrini-endemic areas, Tribendimidine serves as a valuable alternative to praziquantel, particularly in MDA campaigns where high coverage is essential. While its cure rate may be slightly lower, its similar egg reduction rate and vastly superior safety profile (odds ratio of 4.5 for adverse events with praziquantel) can significantly improve community compliance and reduce operational burdens associated with managing side effects [3].

Pediatric Hookworm Infection Treatment with Optimized Dosing

A 400 mg dose of Tribendimidine has been identified as the optimal dose for treating hookworm in children, achieving a favorable balance between high efficacy and tolerability. This evidence-based dosing strategy ensures safe and effective treatment in pediatric populations, a critical consideration for school-based deworming initiatives [4].

Combination Strategy with Oxantel Pamoate for Broad STH Coverage

Tribendimidine combined with oxantel pamoate offers a non-inferior efficacy profile to the standard albendazole-oxantel pamoate regimen for treating hookworm and other STHs. Importantly, this combination does not induce major shifts in the human gut microbiota, addressing a key safety concern associated with broad-spectrum anthelmintic use and supporting its deployment in integrated parasite control programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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